molecular formula C6H11ClO4S B169467 4-(2-Chloroethylsulfonyl)butyric Acid CAS No. 121315-24-0

4-(2-Chloroethylsulfonyl)butyric Acid

Cat. No. B169467
CAS RN: 121315-24-0
M. Wt: 214.67 g/mol
InChI Key: XOPHFHGOBYWODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethylsulfonyl)butyric Acid is a chemical compound with the molecular formula C6H11ClO4S . It has an average mass of 214.667 Da and a monoisotopic mass of 214.006653 Da . It is primarily used in organic synthesis.

Scientific Research Applications

Erythroid Differentiation and Gene Expression

4-(2-Chloroethylsulfonyl)butyric Acid and its analogs, like butyric acid, have been studied for their potential in inducing erythroid differentiation in cultured erythroleukemic cells. Butyric acid, in particular, is a potent inducer, effective at much lower concentrations compared to other agents. This research sheds light on its role in the regulation of gene expression and its potential therapeutic applications in hematology (Leder & Leder, 1975).

Nucleotide Base Complexation

Studies on molecular tweezers with active site carboxylic acids, which include butyric acid derivatives, reveal their ability to form complexes with nucleotide bases. This is significant in understanding interactions at the molecular level, with potential applications in biochemistry and drug development (Zimmerman, Wu & Zeng, 1991).

Bioproduction from Renewable Feedstocks

Butyric acid, related to this compound, is being explored for its bioproduction from renewable feedstocks. This is particularly relevant for green chemistry and sustainability, offering a more environmentally friendly alternative to traditional petrochemical synthesis (Jiang et al., 2018).

Fermentation Processes and Microbial Engineering

In the realm of microbial fermentation, strategies are being developed for the enhanced production of butyric acid, which is closely related to this compound. This includes both bioprocess techniques and metabolic engineering methods, contributing significantly to industrial biotechnology and the production of specialty chemicals (Luo et al., 2018).

Cancer Therapy and Hemoglobinopathies

Research on butyric acid derivatives, like this compound, points towards their potential role in cancer therapy and the treatment of hemoglobinopathies. The ability of butyric acid to induce cell differentiation and apoptosis is particularly promising in the field of oncology (Pouillart, 1998).

properties

IUPAC Name

4-(2-chloroethylsulfonyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPHFHGOBYWODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CS(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274580
Record name 4-[(2-Chloroethyl)sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121315-24-0, 75055-25-3
Record name 4-[(2-Chloroethyl)sulfonyl]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121315-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloroethyl)sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-[(2-chloroethyl)sulfonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanoic acid, 3-[(2-chloroethyl)sulfonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.